molecular formula C11H12O2 B8690532 2-(3-Ethenylphenyl)-1,3-dioxolane

2-(3-Ethenylphenyl)-1,3-dioxolane

Cat. No. B8690532
M. Wt: 176.21 g/mol
InChI Key: SXEMGVKRXQNGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethenylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Ethenylphenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethenylphenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Ethenylphenyl)-1,3-dioxolane

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3-ethenylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H12O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h2-5,8,11H,1,6-7H2

InChI Key

SXEMGVKRXQNGSE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-ethenylbenzaldehyde from Step 1 (3.77 g) and ethylene glycol (1.8 mL) in benzene (40 mL) was added p-toluenesulfonic acid monohydrate (100 mg). The reaction mixture was heated to reflux for 6 hours. The water produced by the reaction was collected in a Dean-Stark trap. The reaction was allowed to cool to room temperature. The reaction was diluted with NH4OAc buffer and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and evaporated. Flash chromatography of the residue using 15% diethyl ether in hexane afforded the title compound.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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